molecular formula C40H34N2O8S2 B4319845 N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE

N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE

Cat. No.: B4319845
M. Wt: 734.8 g/mol
InChI Key: SIYSZISHYZFUJJ-UHFFFAOYSA-N
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Description

N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide: is a complex organic compound characterized by its unique structure, which includes benzoylphenoxy and naphthalene disulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Preparation of 4-benzoylphenol: This can be synthesized through the Friedel-Crafts acylation of phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 2-(4-benzoylphenoxy)ethyl bromide: This intermediate is prepared by reacting 4-benzoylphenol with ethylene dibromide in the presence of a base such as potassium carbonate.

    Synthesis of the final compound: The final step involves the reaction of 2-(4-benzoylphenoxy)ethyl bromide with naphthalene-1,5-disulfonamide in the presence of a suitable base, such as sodium hydride, to form N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzoyl groups can be oxidized to form carboxylic acids.

    Reduction: The benzoyl groups can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of specific enzymes or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[2-(4-methoxyphenoxy)ethyl]naphthalene-1,5-disulfonamide
  • N,N’-bis[2-(4-chlorophenoxy)ethyl]naphthalene-1,5-disulfonamide

Uniqueness

N,N’-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide is unique due to the presence of benzoyl groups, which can impart specific chemical reactivity and biological activity. The naphthalene disulfonamide core also contributes to its distinct properties, making it suitable for various specialized applications.

Properties

IUPAC Name

1-N,5-N-bis[2-(4-benzoylphenoxy)ethyl]naphthalene-1,5-disulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H34N2O8S2/c43-39(29-9-3-1-4-10-29)31-17-21-33(22-18-31)49-27-25-41-51(45,46)37-15-7-14-36-35(37)13-8-16-38(36)52(47,48)42-26-28-50-34-23-19-32(20-24-34)40(44)30-11-5-2-6-12-30/h1-24,41-42H,25-28H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIYSZISHYZFUJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4S(=O)(=O)NCCOC5=CC=C(C=C5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H34N2O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

734.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE
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N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE
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N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE
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N1N5-BIS[2-(4-BENZOYLPHENOXY)ETHYL]NAPHTHALENE-15-DISULFONAMIDE

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